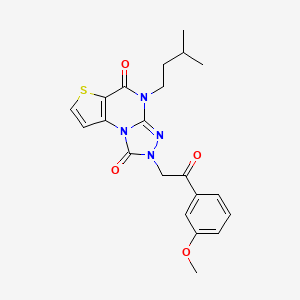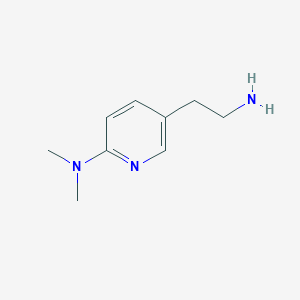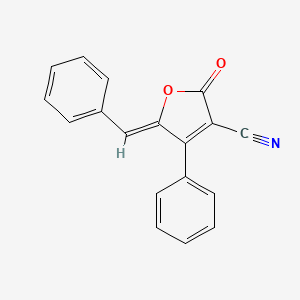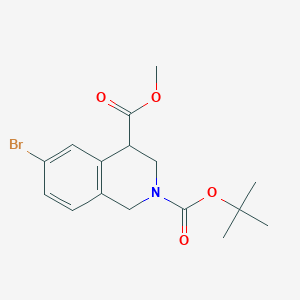
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that incorporate elements of fluorophenyl, indolyl, triazolyl, and acetamide groups. These structural components suggest potential biological activity, warranting the synthesis and study of their properties and reactivity.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including condensation, cyclization, and functional group transformation. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity demonstrates complex synthetic routes involving reactions under specific conditions to achieve the desired structural frameworks (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's potential interactions and activity. Studies on similar compounds, like the crystal structure analysis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the arrangement of atoms and the molecular geometry, which are essential for predicting reactivity and biological activity (Liang, 2009).
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Molecular Synthesis
Experimental Analysis and Theoretical Insights : A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives to explore their intermolecular interactions, including C–H⋯π and lp⋯π types, through single crystal and powder X-ray diffraction. These interactions are crucial for understanding the compound's behavior in different environments, supported by quantum mechanical calculations (Shukla et al., 2014).
Synthesis of Novel Derivatives : Research on synthesizing novel derivatives containing the fluoro- and chloro-phenyl groups aimed at evaluating their anti-inflammatory activity. This study underscores the compound's potential as a scaffold for developing new therapeutic agents (Sunder & Maleraju, 2013).
Material Science Applications
- High Glass-Transition Temperature Polymers : The synthesis of novel arylene ether polymers with fluorinated monomers, including 4-fluoro-3-trifluoromethyl phenyl boronic acid, demonstrates the potential use of these compounds in creating materials with exceptional thermal stability and solubility in organic solvents. These properties are vital for applications in optics and electronics (Huang et al., 2007).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : A series of compounds derived from 1,2,4-triazole and bearing fluoro/nitroaryl groups demonstrated promising antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Antitumor Properties : The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxicity in vitro against certain cancer cell lines. This study indicates the compound's relevance in cancer research and the possibility of developing new antitumor drugs (Hutchinson et al., 2001).
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5OS/c27-19-10-12-20(13-11-19)32-25(22-16-29-23-9-5-4-8-21(22)23)30-31-26(32)34-17-24(33)28-15-14-18-6-2-1-3-7-18/h1-13,16,29H,14-15,17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXJUMWSTVDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)


![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)
![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)